1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene
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Overview
Description
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a methyl group, and a dimethoxyphosphorylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the sulfonyl group onto the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using reagents like methyl chloride and aluminum chloride.
Phosphorylation: Introduction of the dimethoxyphosphorylethenyl group using reagents like dimethyl phosphite and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphorylethenyl group can be reduced to form phosphine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like bromine or nitric acid under controlled temperature and pressure.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can be compared with other similar compounds, such as:
4-methylbenzenesulfonyl chloride: Similar in structure but lacks the phosphorylethenyl group.
Dimethyl phosphite: Contains the phosphoryl group but lacks the benzene ring and sulfonyl group.
Tosylmethyl isocyanide: Contains the sulfonyl and methyl groups but has an isocyanide group instead of the phosphorylethenyl group.
Properties
CAS No. |
78996-27-7 |
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Molecular Formula |
C11H15O5PS |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H15O5PS/c1-10-4-6-11(7-5-10)18(13,14)9-8-17(12,15-2)16-3/h4-9H,1-3H3/b9-8+ |
InChI Key |
HTPAOFAQVTXXHE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/P(=O)(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CP(=O)(OC)OC |
Origin of Product |
United States |
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